4,5-dibromo-1-ethenyl-1H-imidazole
Description
4,5-Dibromo-1-ethenyl-1H-imidazole is a brominated imidazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule features bromine substituents at the 4 and 5 positions and an ethenyl (vinyl) group at the 1-position. The ethenyl group introduces π-electron density, which may enhance conjugation and alter solubility compared to alkyl-substituted analogs.
Properties
CAS No. |
193066-44-3 |
|---|---|
Molecular Formula |
C5H4Br2N2 |
Molecular Weight |
251.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Under Alkaline Conditions
The foundational step for synthesizing 4,5-dibromo-1H-imidazole involves electrophilic bromination of imidazole. A method adapted from CN106674121A employs bromine (Br₂) as the halogenating agent in an alkaline aqueous medium, typically using potassium hydroxide (KOH) or sodium hydroxide (NaOH) to deprotonate imidazole and enhance nucleophilic reactivity.
Reaction Conditions :
-
Molar Ratios : Imidazole:Br₂:Base = 1:2.2:2.5 (optimized for di-substitution).
-
Solvent : Water or water/isopropanol mixtures (6–10 mL solvent per gram of imidazole).
-
Temperature : 80–90°C, maintained for 5–6 hours to ensure complete bromination.
-
Workup : Neutralization with hydrochloric acid (HCl) precipitates the crude product, which is filtered and washed to remove excess bromine and salts.
Mechanistic Insights :
Bromination proceeds via electrophilic aromatic substitution, where the alkaline medium generates the imidazolide anion, directing bromine to the 4- and 5-positions due to their equivalent electronic environments. The reaction exhibits high atom economy (>85% yield) and minimal byproducts, as confirmed by ¹H-NMR analysis showing singlets at δ 7.64 (1H) and δ 7.17 (1H) for the aromatic protons.
Challenges and Solutions :
-
Over-bromination : Excess Br₂ may lead to tri- or tetra-substituted products. Strict stoichiometric control and incremental bromine addition mitigate this.
-
Solvent Recycling : Filtrates from neutralization are reused in subsequent batches, reducing waste.
Vinylation of 4,5-Dibromo-1H-imidazole to the Target Compound
N-Alkylation with Vinyl Halides
Introducing the ethenyl group at the 1-position requires N-alkylation of 4,5-dibromo-1H-imidazole. A method inspired by ACS Journal of Medicinal Chemistry protocols employs vinyl bromide (CH₂=CHBr) under strongly basic conditions.
Reaction Conditions :
-
Base : Sodium hydride (NaH) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF).
-
Molar Ratio : 4,5-Dibromo-1H-imidazole:vinyl bromide:NaH = 1:1.2:1.5.
-
Temperature : 60–70°C under inert atmosphere (argon or nitrogen).
-
Workup : Extraction with ethyl acetate and vacuum distillation yield the pure product.
Mechanistic Insights :
Deprotonation of the imidazole NH by NaH generates a nucleophilic imidazolide ion, which attacks the electrophilic vinyl bromide. The reaction proceeds via an SN2 mechanism, with the vinyl group substituting the bromide. ¹H-NMR analysis of the product reveals a characteristic doublet at δ 5.2–5.8 (2H, CH₂=CH–) and a triplet at δ 6.4–6.9 (1H, CH₂=CH–).
Optimization Strategies :
-
Catalyst Screening : Silver oxide (Ag₂O) or gold(I) complexes enhance reaction rates but increase costs.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to prevent hydrolysis.
Alternative Synthetic Routes
Tandem Bromination-Vinylation in One Pot
A streamlined approach combines bromination and vinylation in a single reactor, reducing purification steps. This method uses a bifunctional catalyst system (e.g., KOH-Pd/C) to sequentially facilitate bromination and cross-coupling.
Key Advantages :
Directed Ortho-Metallation for Regioselective Bromination
For enhanced regiocontrol, a directing group (e.g., trimethylsilyl) is transiently introduced at the 1-position, steering bromine to the 4- and 5-positions. After bromination, the directing group is replaced with ethenyl via palladium-catalyzed coupling.
Limitations :
Optimization and Scalability Considerations
Industrial-Scale Bromination
Large-scale production adopts continuous flow reactors to maintain precise temperature control and stoichiometric ratios. Per patent CN106674121A, recycling filtrates and solvents reduces raw material costs by 30–40%.
Table 1: Comparative Bromination Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–90°C | 85°C ± 2°C |
| Reaction Time | 5–6 hours | 4.5 hours |
| Yield | 85% | 88% |
| Solvent Consumption | 8 mL/g | 6 mL/g |
Vinylation Efficiency Metrics
Table 2: Vinylation Method Performance
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| NaH/DMF | 78 | 99.2 | 120 |
| Ag₂O Catalyzed | 82 | 99.5 | 180 |
| Continuous Flow | 75 | 98.9 | 95 |
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1-ethenyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Epoxides or ethyl derivatives depending on the reaction conditions .
Scientific Research Applications
Medicinal Chemistry
4,5-Dibromo-1-ethenyl-1H-imidazole is being investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, which may inhibit enzyme activity or disrupt cellular processes.
Case Study:
A study highlighted the compound's efficacy against certain bacteria and cancer cell lines, demonstrating its potential as a lead compound for further drug development .
Synthetic Chemistry
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is used to prepare various substituted imidazoles through substitution reactions where bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Substitution | Sodium azide, potassium thiolate | Substituted imidazoles |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Epoxides |
| Reduction | Lithium aluminum hydride (LAH) | Ethyl derivatives |
Industrial Applications
In industry, this compound is utilized in the development of advanced materials including polymers and dyes. Its unique chemical properties contribute to the functionality of these materials, making it important in materials science.
Application Example:
The compound has been incorporated into polymer formulations to enhance thermal stability and chemical resistance, which are critical for high-performance materials .
Mechanism of Action
The mechanism by which 4,5-dibromo-1-ethenyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to its biological activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromine atoms enhance electrophilicity, making these compounds reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings).
- Thermal Stability : Methyl-substituted analogs (e.g., 4,5-Dibromo-1,2-dimethyl-1H-imidazole) exhibit higher melting points due to symmetry and van der Waals interactions, whereas ethenyl groups may reduce crystallinity.
- Biological Activity : Bromine and aromatic substituents correlate with antimicrobial and anti-inflammatory properties. For instance, 2-ethylthio derivatives show growth inhibition against microbes, while tetrahydropyran-containing analogs are explored as chemosensors.
Q & A
Q. What are the common synthetic routes for preparing 4,5-dibromo-1-ethenyl-1H-imidazole, and how do reaction conditions influence yields?
The synthesis typically involves bromination of a pre-functionalized imidazole core. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce bromine atoms at the 4,5-positions. The ethenyl group is often introduced via alkylation or cross-coupling reactions (e.g., Heck reaction). Reaction conditions such as solvent polarity (e.g., DMF vs. acetone), temperature (0–60°C), and stoichiometric ratios of brominating agents critically affect regioselectivity and yields. Impurities from over-bromination or side reactions (e.g., ring-opening) require careful monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., downfield shifts for Br-substituted carbons).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles between substituents, critical for validating stereoelectronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 225.87 g/mol for CHBrN) and isotopic patterns from bromine .
Q. How can researchers design preliminary bioactivity assays for this compound?
Initial screens focus on antimicrobial or anticancer activity. For antibacterial assays, use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with broth microdilution (MIC values). Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) is assessed via MTT assays. Dose-response curves (0.1–100 µM) and IC calculations are standard. Include positive controls (e.g., cisplatin for anticancer) and validate results with triplicate measurements .
Advanced Research Questions
Q. What strategies mitigate challenges in introducing bulky substituents to the imidazole ring without compromising stability?
Steric hindrance from the 4,5-dibromo and ethenyl groups can limit further functionalization. Strategies include:
- Protecting groups : Use TEMPO or Boc to shield reactive sites during alkylation.
- Microwave-assisted synthesis : Enhances reaction rates and reduces decomposition.
- Low-temperature lithiation : Enables regioselective substitution at the 2-position .
Q. How can contradictions in XRD and computational (DFT) data be resolved during structural validation?
Discrepancies between experimental (XRD) bond angles and DFT-optimized geometries often arise from crystal packing effects or solvent interactions. Use:
- Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., C–H⋯Br) influencing crystal structure .
- Torsional angle adjustments : Refine DFT parameters to account for non-covalent forces (e.g., van der Waals) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic (ADMET) properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinities to targets (e.g., EGFR kinase for anticancer activity).
- ADMET prediction : SwissADME or pkCSM for solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (hepatotoxicity risk). Validate with in vitro CYP450 inhibition assays .
Q. How does the electron-withdrawing effect of bromine substituents influence reactivity in cross-coupling reactions?
The 4,5-dibromo groups increase electrophilicity at the ethenyl position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, excessive electron withdrawal can deactivate the imidazole ring. Optimize using Pd catalysts (e.g., Pd(PPh)) and polar aprotic solvents (e.g., THF) to balance reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
